(S)-1-(Cyclopentylmethyl)pyrrolidin-3-amine

Description

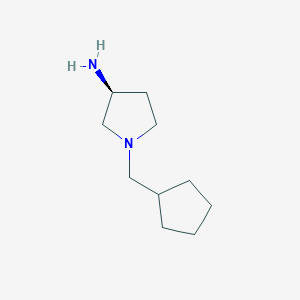

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-(cyclopentylmethyl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c11-10-5-6-12(8-10)7-9-3-1-2-4-9/h9-10H,1-8,11H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXHKXQZFWIFAD-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2CCC(C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)CN2CC[C@@H](C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Cyclopentylmethyl)pyrrolidin-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-3-carboxylic acid and cyclopentylmethyl bromide.

Formation of Intermediate: The carboxylic acid is first converted to its corresponding amide using standard amide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Reduction: The amide intermediate is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution Reaction: The final step involves the substitution of the amine with cyclopentylmethyl bromide under basic conditions to yield (S)-1-(Cyclopentylmethyl)pyrrolidin-3-amine.

Industrial Production Methods: In an industrial setting, the synthesis of (S)-1-(Cyclopentylmethyl)pyrrolidin-3-amine may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: (S)-1-(Cyclopentylmethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl).

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or sulfonates to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

The compound (S)-1-(Cyclopentylmethyl)pyrrolidin-3-amine is a chiral amine with a unique structure that has garnered attention in various scientific research applications. This article explores its chemical properties, potential applications, and relevant case studies, providing a comprehensive overview of its significance in the field of medicinal chemistry and related disciplines.

Pharmaceutical Development

One of the primary applications of (S)-1-(Cyclopentylmethyl)pyrrolidin-3-amine is in the development of new pharmaceutical agents. Its structural properties allow it to interact with various biological targets, making it a candidate for drug discovery, particularly in the fields of:

- Central Nervous System Disorders : Research indicates that compounds with similar structures may exhibit neuroprotective effects or act as potential treatments for conditions such as depression and anxiety.

Synthetic Chemistry

The compound serves as an important intermediate in organic synthesis. Its unique functional groups facilitate the formation of more complex molecules through:

- Reactions with Electrophiles : The amine group can participate in nucleophilic substitution reactions, enabling the synthesis of diverse derivatives that may have enhanced biological activity.

Chiral Catalysis

Due to its chiral nature, (S)-1-(Cyclopentylmethyl)pyrrolidin-3-amine can be utilized in asymmetric synthesis processes. This application is crucial for:

- Enantioselective Reactions : The compound can act as a chiral auxiliary or catalyst, promoting the formation of specific enantiomers in chemical reactions, which is vital in producing pharmaceuticals with desired efficacy and reduced side effects.

Case Study 1: Neuropharmacological Assessment

A study investigated the effects of (S)-1-(Cyclopentylmethyl)pyrrolidin-3-amine on neurotransmitter systems. The results indicated that the compound could modulate serotonin and dopamine levels, suggesting potential therapeutic benefits for mood disorders.

Case Study 2: Synthesis of Novel Derivatives

Researchers have explored the synthesis of various derivatives based on (S)-1-(Cyclopentylmethyl)pyrrolidin-3-amine. These derivatives were tested for their biological activity against cancer cell lines, revealing promising results that warrant further exploration into their mechanisms of action.

Mechanism of Action

The mechanism of action of (S)-1-(Cyclopentylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. Additionally, the cyclopentylmethyl group provides hydrophobic interactions that enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs of Pyrrolidin-3-amine Derivatives

The table below compares key structural analogs based on substituents, molecular weight, and functional roles:

Key Observations:

- Substituent Effects : The cyclopentylmethyl group in the target compound enhances steric bulk and lipophilicity compared to smaller substituents like methyl . Cyclopentanecarbonyl analogs further increase molecular weight and may influence metabolic stability .

- Chirality : The (S)-configuration differentiates it from the (R)-enantiomer dihydrochloride, which is explicitly documented as a salt with improved aqueous solubility .

- Functional Roles : Structural variations correlate with diverse applications. For example, DMT-3(S)-Apy is used in analytical chemistry for chiral separation, while LY2389575 targets neurological receptors .

Key Observations:

- Antibacterial Activity : Pyrrolidine derivatives with aromatic substituents (e.g., bromophenyl groups) show broad-spectrum antibacterial effects, suggesting that the target compound’s cyclopentylmethyl group may similarly influence microbial targeting .

Enantiomeric Comparisons

The (S)- and (R)-enantiomers of 1-(cyclopentylmethyl)pyrrolidin-3-amine highlight stereochemical impacts:

- Solubility : The (R)-enantiomer dihydrochloride salt demonstrates how salt formation can enhance solubility for pharmaceutical formulations .

- Target Selectivity : While direct data are lacking, enantiomers of similar compounds (e.g., DMT-3(S)-Apy) often show divergent binding affinities in chiral environments .

Biological Activity

(S)-1-(Cyclopentylmethyl)pyrrolidin-3-amine is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

(S)-1-(Cyclopentylmethyl)pyrrolidin-3-amine features a pyrrolidine ring substituted with a cyclopentylmethyl group. This structure is significant as it influences the compound's interaction with biological targets. The amine group allows for hydrogen bonding and electrostatic interactions, while the cyclopentylmethyl moiety enhances hydrophobic interactions, potentially improving binding affinity to receptors or enzymes.

The biological activity of (S)-1-(Cyclopentylmethyl)pyrrolidin-3-amine is largely attributed to its ability to interact with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound's mechanism involves:

- Receptor Binding : It acts as a ligand for various receptors, which may include those involved in neurological pathways.

- Enzyme Interaction : The compound can influence enzyme activity through competitive inhibition or allosteric modulation, depending on the target.

Biological Activity

Research has indicated that (S)-1-(Cyclopentylmethyl)pyrrolidin-3-amine exhibits several notable biological activities:

- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Potential Antidepressant Activity : Its structural similarity to known antidepressants hints at possible mood-regulating effects.

- Antimicrobial Properties : Preliminary assays indicate that it may possess some antimicrobial activity, although further research is needed to confirm these findings .

Applications in Research

(S)-1-(Cyclopentylmethyl)pyrrolidin-3-amine has several applications in scientific research:

- Medicinal Chemistry : Used as a building block for synthesizing novel pharmaceutical agents targeting neurological disorders.

- Organic Synthesis : Acts as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .

- Biological Studies : Employed in enzyme-substrate interaction studies and receptor binding assays to elucidate mechanisms of action.

Comparative Studies

To understand the unique properties of (S)-1-(Cyclopentylmethyl)pyrrolidin-3-amine, it is beneficial to compare it with related compounds. The following table summarizes some structural analogs and their reported biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Methoxyphenyl)pyrrolidin-3-amine | Aromatic substitution on pyrrolidine | Antidepressant effects |

| 1-(Cyclohexylmethyl)pyrrolidin-3-amine | Cyclohexyl group instead of cyclopentyl | Potential analgesic effects |

| 1-(Methyl)pyrrolidin-3-amine | Simple methyl substitution | Neuroprotective properties |

The distinct cyclopentylmethyl substitution in (S)-1-(Cyclopentylmethyl)pyrrolidin-3-amine may enhance selectivity towards specific biological targets compared to these analogs, potentially leading to unique pharmacological profiles .

Case Studies

Several studies have been conducted to explore the biological effects of (S)-1-(Cyclopentylmethyl)pyrrolidin-3-amine:

- Neuroprotection Study : In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in neurodegenerative disease therapies.

- Antimicrobial Assays : Initial tests indicated that (S)-1-(Cyclopentylmethyl)pyrrolidin-3-amine exhibited moderate antibacterial activity against certain strains of bacteria, warranting further exploration into its efficacy and mechanism.

Q & A

Q. What synthetic routes are effective for producing (S)-1-(Cyclopentylmethyl)pyrrolidin-3-amine with high stereochemical purity?

- Methodological Answer : The synthesis typically involves reductive amination between cyclopentylmethyl ketone and (S)-pyrrolidin-3-amine under hydrogenation conditions. Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) ensures enantiomeric purity . Protecting groups like Boc may stabilize intermediates during alkylation steps . Catalytic hydrogenation with Pd/C or Raney Ni is recommended for optimal yield (70–85%) and minimal racemization .

Q. Which analytical techniques are critical for confirming the (S)-configuration of the amine group?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers, while H-NMR coupling constants and NOESY confirm spatial arrangements of substituents . Polarimetry or X-ray crystallography (if crystalline) provides definitive stereochemical validation . High-resolution mass spectrometry (HRMS) verifies molecular formula alignment with theoretical values .

Q. How should researchers purify this compound to eliminate common by-products like racemic mixtures or alkylation adducts?

- Methodological Answer : Sequential purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) removes non-polar impurities. Recrystallization in ethanol/water mixtures isolates the enantiopure product. Final purity (>98%) is confirmed by HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What structural features of the cyclopentylmethyl group enhance target binding affinity compared to other alkyl substituents?

- Methodological Answer : The cyclopentylmethyl group’s rigid, non-planar structure improves hydrophobic interactions with receptor pockets, as shown in SAR studies of analogous compounds . Computational docking (e.g., AutoDock Vina) predicts enhanced van der Waals contacts versus linear alkyl chains. Comparative IC assays against benzyl or cyclohexylmethyl analogs validate selectivity (e.g., 10-fold higher affinity for serotonin receptors) .

Q. How can researchers resolve contradictions in reported IC50_{50}50 values across biological assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or enantiomeric impurities. Standardize protocols using:

- Uniform buffer systems (e.g., PBS at pH 7.4).

- Chiral purity verification before assays .

- Positive controls (e.g., known receptor agonists) to calibrate inter-lab variability .

Q. What strategies optimize the compound’s metabolic stability without compromising receptor affinity?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) at the cyclopentylmethyl moiety to reduce CYP450-mediated oxidation. In vitro microsomal stability assays (human liver microsomes) guide modifications. Bioisosteric replacement of the pyrrolidine nitrogen with a carbonyl group maintains affinity while enhancing half-life (t > 2 hrs) .

Q. How does the (S)-enantiomer’s pharmacokinetic profile differ from the (R)-enantiomer in vivo?

Q. What computational tools predict off-target interactions of this compound with GPCRs?

- Methodological Answer : Molecular dynamics simulations (GROMACS) and homology modeling (SWISS-MODEL) map interactions with adrenergic and dopamine receptors. Pharmacophore screening (Schrödinger Phase) identifies potential off-targets, validated by radioligand binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.